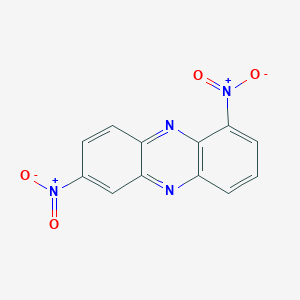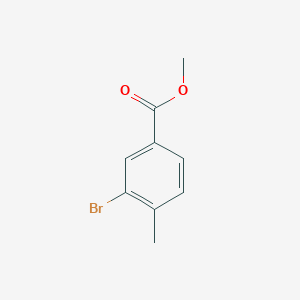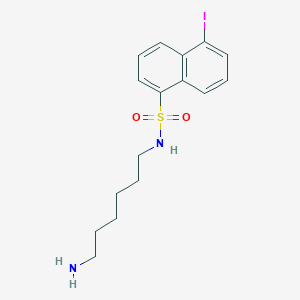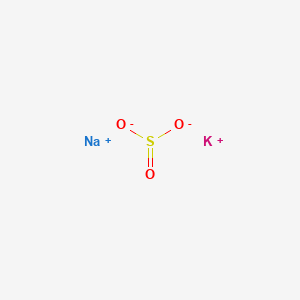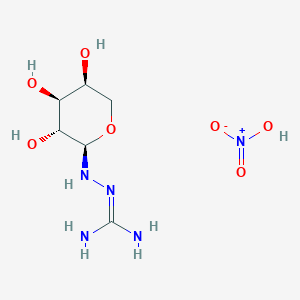
N1-α-L-阿拉伯糖基氨基胍 HNO3
描述
N1-a-L-Arabinopyranosylamino-guanidine HNO3 is a chemical compound with the molecular formula C6H14N4O4.HNO3 and a molecular weight of 269.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an arabinopyranosyl group attached to an aminoguanidine moiety .
科学研究应用
N1-a-L-Arabinopyranosylamino-guanidine HNO3 has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways, particularly those involving carbohydrates and amino groups.
Industry: It is used in the production of various chemical products and materials.
准备方法
The synthesis of N1-a-L-Arabinopyranosylamino-guanidine HNO3 involves several steps. The starting material is typically an arabinopyranosyl derivative, which undergoes a series of chemical reactions to introduce the aminoguanidine group. The final step involves the addition of nitric acid to form the nitrate salt . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
化学反应分析
N1-a-L-Arabinopyranosylamino-guanidine HNO3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce primary amines .
作用机制
The mechanism of action of N1-a-L-Arabinopyranosylamino-guanidine HNO3 involves its interaction with specific molecular targets and pathways. The arabinopyranosyl group can interact with carbohydrate-binding proteins, while the aminoguanidine moiety can interact with enzymes and other proteins involved in nitrogen metabolism . These interactions can lead to various biological effects, including the modulation of enzyme activity and the regulation of metabolic pathways .
相似化合物的比较
N1-a-L-Arabinopyranosylamino-guanidine HNO3 can be compared with other similar compounds, such as:
N1-a-D-Glucopyranosylamino-guanidine HNO3: This compound has a similar structure but includes a glucopyranosyl group instead of an arabinopyranosyl group.
N1-a-L-Fucopyranosylamino-guanidine HNO3: This compound includes a fucopyranosyl group, which differs from the arabinopyranosyl group in its stereochemistry and functional properties.
The uniqueness of N1-a-L-Arabinopyranosylamino-guanidine HNO3 lies in its specific arabinopyranosyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
IUPAC Name |
nitric acid;2-[[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4)/t2-,3-,4+,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYVOMPIVRVHB-WPFDRSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369519 | |
| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109853-80-7 | |
| Record name | N1-a-L-Arabinopyranosylamino-guanidine HNO3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


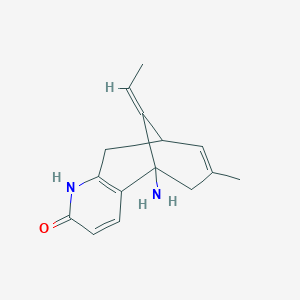
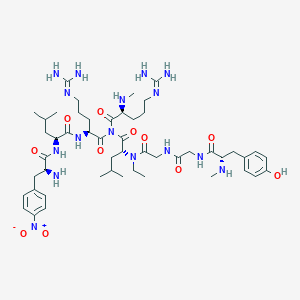
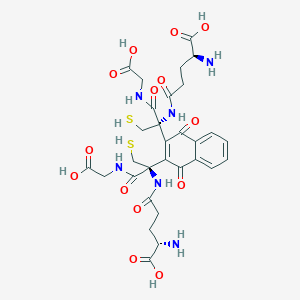

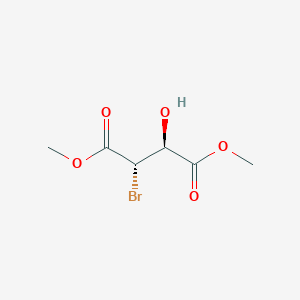
![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)
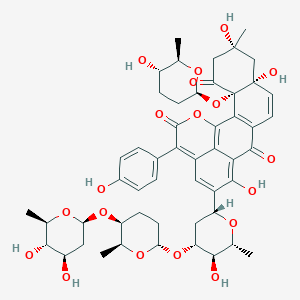
![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)
